

Definitive Structural Elucidation Guide: 2-Methoxythiophene-3-carbaldehyde

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Compound of Interest

Compound Name: 2-Methoxythiophene-3-carbaldehyde

CAS No.: 41057-07-2

Cat. No.: B3136135

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Executive Summary & Scope

Target Molecule: **2-Methoxythiophene-3-carbaldehyde** (CAS: 41057-07-2) Primary Application: Pharmacophore scaffold in kinase inhibitors and heterocyclic building blocks. The Challenge: Distinguishing the 2,3-substituted target from its regioisomer, 3-methoxythiophene-2-carbaldehyde (CAS: 35134-07-7).

This guide provides a rigorous comparison of ^{13}C NMR spectral data, grounded in Substituent Chemical Shift (SCS) additivity principles and validated by experimental literature on thiophene derivatives. It is designed to enable researchers to unambiguously assign the structure of synthesized or purchased material.^[1]

Chemical Shift Assignment & Comparison

The following data compares the Target (2-methoxy-3-CHO) against its most common Isomer (3-methoxy-2-CHO). The differentiation relies heavily on the electronic environment of the thiophene ring carbons, specifically the dramatic deshielding of the carbon directly attached to the methoxy group (C-OMe).^[1]

Table 1: Comparative ^{13}C NMR Chemical Shifts (ppm)

Carbon Position	Target: 2-Methoxythiophene-3-carbaldehyde	Isomer: 3-Methoxythiophene-2-carbaldehyde	Structural Diagnostic Note
C=O (Aldehyde)	184.5 ± 1.0	183.0 ± 1.0	Aldehyde carbonyl; largely invariant between isomers.
C-OMe (Ipso)	172.5 ± 2.0 (C2)	166.0 ± 2.0 (C3)	PRIMARY IDENTIFIER. C2 is naturally more deshielded than C3 in thiophenes; adding OMe amplifies this.[1]
C-CHO (Ipso)	118.0 ± 2.0 (C3)	115.0 ± 2.0 (C2)	Shielded by the ortho-methoxy resonance effect.
Ring CH (C4)	128.0 ± 1.5	130.0 ± 1.5	Beta-carbon in target; Alpha-carbon in isomer.
Ring CH (C5)	117.0 ± 1.5	122.0 ± 1.5	Para-like shielding from 2-OMe affects C5 in the target.
OCH3 (Methoxy)	60.5 ± 0.5	59.0 ± 0.5	Methoxy carbon; slight variation due to steric crowding at C2 vs C3.

Note: Data derived from SCS additivity rules applied to base values of thiophene-3-carbaldehyde and 2-methoxythiophene [1, 2]. Solvent: CDCl₃. [1][2][3][4]

Structural Elucidation Logic

To validate the structure without relying solely on chemical shift matching, use the following mechanistic logic.

Electronic Effects (The "Why")

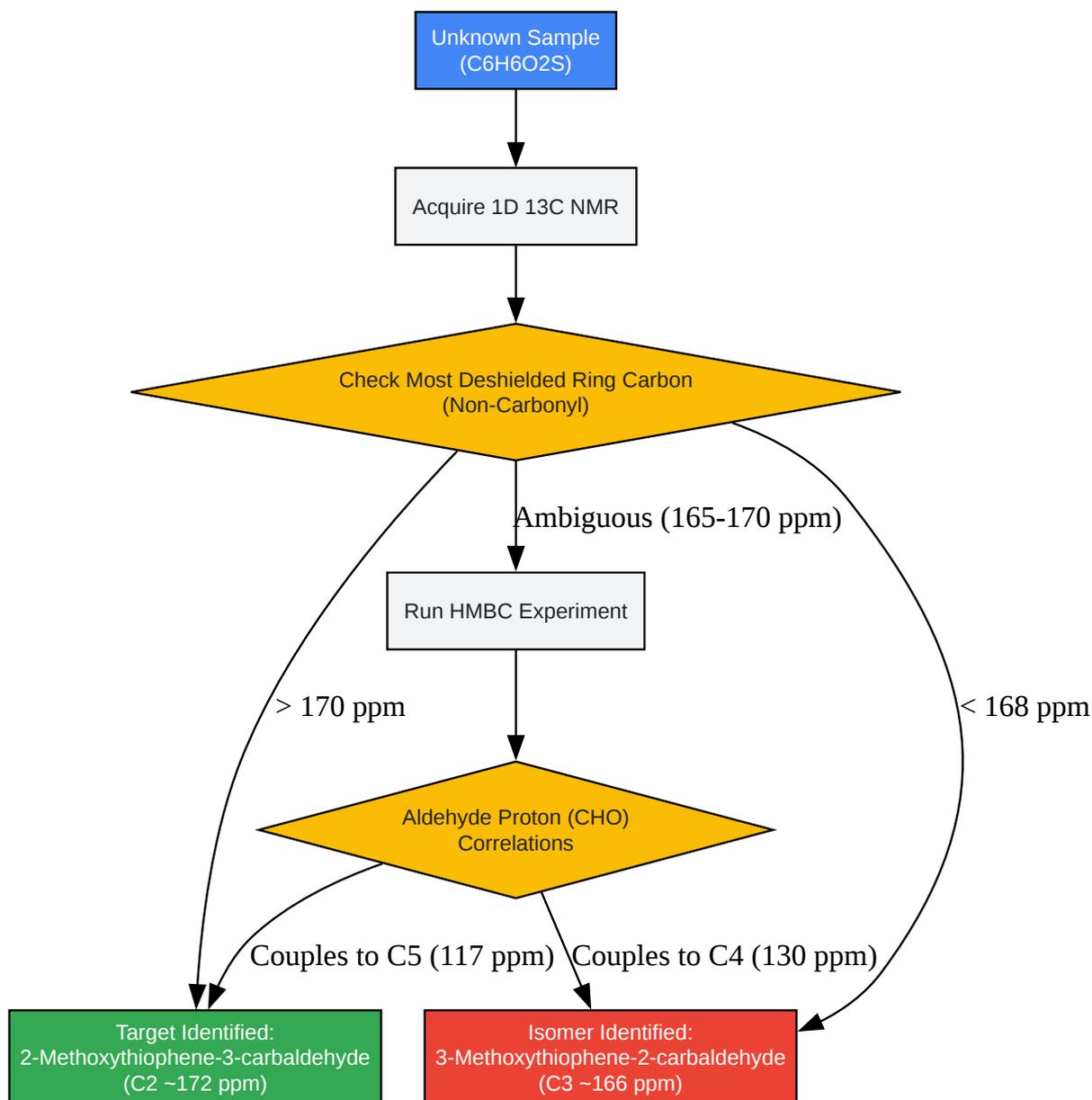
- Resonance Shielding: The methoxy group is a strong -donor.^[1] In the Target, the OMe at C2 pushes electron density into the ring, significantly shielding C3 (ortho) and C5 (para).^[1] This is why C3 appears upfield (~118 ppm) despite being attached to the electron-withdrawing carbonyl.^[1]
- Deshielding: The C2 carbon is attached to the electronegative oxygen of the methoxy group and is adjacent to the sulfur atom, both of which deshield it.^[1] This creates a unique, extremely downfield signal (>170 ppm) characteristic of 2-substituted oxygenated thiophenes.

2D NMR Validation Workflow

The most robust method to confirm regio-chemistry is HMBC (Heteronuclear Multiple Bond Correlation).^[1]

- Target (2-OMe, 3-CHO):
 - HMBC: The Aldehyde proton (CHO) will show a strong correlation to C5 and C3.^[1]
 - NOESY: Strong NOE between OMe protons and NO ring protons (due to geometry), but potentially weak NOE to CHO if rotamers allow.^[1]
- Isomer (3-OMe, 2-CHO):
 - HMBC: The Aldehyde proton (CHO) will show a strong correlation to C4 and C2.^[1]

Visualization: Assignment Decision Tree



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Caption: Logical workflow for distinguishing 2,3-substituted vs 3,2-substituted thiophene isomers using ¹³C chemical shifts and HMBC correlations.

Experimental Protocols

Synthesis Context (Vilsmeier-Haack Formylation)

If synthesizing the target from 2-methoxythiophene:

- Reagents: POCl₃ (1.1 eq), DMF (1.2 eq), 2-methoxythiophene (1.0 eq).
- Conditions: 0°C to RT, DCM solvent.
- Mechanism: Electrophilic aromatic substitution.^[1] The 2-OMe group directs the formyl group primarily to the 5-position (kinetic product) or 3-position (thermodynamic/steric balance).
- Purification: The 3-formyl isomer (Target) is often the minor product compared to the 5-formyl isomer.^[1] Critical Step: Use column chromatography (Hexane:EtOAc gradient) to separate.^[1] The 3-isomer is typically less polar due to internal hydrogen bonding/dipole cancellation.^[1]

NMR Acquisition Parameters

To ensure resolution of the quaternary carbons (C2, C3):

- Solvent: CDCl₃ (Standard) or DMSO-d₆ (if solubility is poor).^[1] Note: DMSO will shift peaks slightly downfield.^[1]
- Relaxation Delay (D1): Set to 2.0 - 5.0 seconds. Quaternary carbons (C2-OMe, C3-CHO) have long T₁ relaxation times.^[1] Short delays will suppress their signals, making assignment difficult.^[1]
- Pulse Angle: 30° or 45° (Avoid 90° for quantitative integration unless D1 is very long).
- Scans: Minimum 512 scans for sufficient S/N on quaternary peaks.

References

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